Ethyl 2,6-diethoxybenzoate
Overview
Description
Ethyl 2,6-diethoxybenzoate is a chemical compound with the linear formula (C2H5O)2C6H3CO2CH2CH3 . It has a molecular weight of 238.28 .
Synthesis Analysis
The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol results in the formation of ethyl 2,6-dimethoxybenzoate . The structure of the resulting compound is supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of Ethyl 2,6-diethoxybenzoate is represented by the SMILES stringCCOC(=O)c1c(OCC)cccc1OCC
. The InChI key for this compound is QMVQTFWOHMQDQM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 2,6-diethoxybenzoate is a solid substance . It has a melting point range of 52-56 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Complex Compounds : Ethyl 2,6-diethoxybenzoate is used in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, demonstrating its utility in creating structurally complex molecules (Rimaz et al., 2009).
Crystal X-Ray Structure Determination : Ethyl 2,6-diethoxybenzoate derivatives can be used for single crystal X-ray structure determination. This process is crucial in understanding the molecular structure and properties of new synthetic compounds (Rimaz et al., 2009).
Synthesis of Trifluoromethyl Heterocycles
- Production of Trifluoromethyl Heterocycles : Derivatives of Ethyl 2,6-diethoxybenzoate are used as intermediates in the synthesis of various trifluoromethyl heterocycles. These compounds have a range of applications, including in pharmaceuticals and agrochemicals (Honey et al., 2012).
Antioxidant Activity
- Evaluation of Antioxidant Effect : Certain derivatives of Ethyl 2,6-diethoxybenzoate have been evaluated for their antioxidant effects. These studies are essential for discovering new antioxidants, which have various applications in food preservation, pharmaceuticals, and cosmetics (Rubio-Cortés et al., 2021).
Chemical Analysis and Characterization
Analyzing Polyphenol-Derived Aromatics : Ethyl 2,6-diethoxybenzoate is used in methods for determining polyphenols in wood. This type of analysis is crucial in wood chemistry for understanding the chemical composition and properties of different woods (Garland et al., 1986).
Transformation in Synthesis Processes : In the synthesis of certain benzothiazoles, ethyl 2,6-diethoxybenzoate derivatives are used as starting materials. This shows its versatility in the synthesis of various organic compounds (Meroni et al., 2009).
Catalysis
- Use in Catalysis : Ethyl 2,6-diethoxybenzoate derivatives have been used in the encapsulation of molybdenum(VI) complexes in zeolites, serving as catalysts for the oxidation of alcohols and hydrocarbons. This application is significant in industrial chemistry for the development of efficient and reusable catalysts (Ghorbanloo & Alamooti, 2017).
Synthesis of Novel Compounds
- Synthesis of Novel Anticancer Agents : Ethyl 2,6-diethoxybenzoate has been used as a starting material in the synthesis of novel hydrazide-hydrazones. These compounds show potential as anticancer agents, highlighting its role in medicinal chemistry (Han et al., 2020).
Safety and Hazards
Ethyl 2,6-diethoxybenzoate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
ethyl 2,6-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-8-7-9-11(16-5-2)12(10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQTFWOHMQDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408014 | |
Record name | Ethyl 2,6-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92157-15-8 | |
Record name | Ethyl 2,6-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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